4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound that features a bromine atom, a hydroxyazetidine ring, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-(3-hydroxyazetidin-1-yl)benzaldehyde under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyazetidine ring and benzaldehyde group can interact with enzymes or receptors, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzoic acid
- 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzyl alcohol
- 4-Bromo-2-(3-hydroxyazetidin-1-yl)benzamide
Uniqueness
4-Bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyazetidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-bromo-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-8-2-1-7(6-13)10(3-8)12-4-9(14)5-12/h1-3,6,9,14H,4-5H2 |
InChI Key |
KKEAYVMAALFLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC(=C2)Br)C=O)O |
Origin of Product |
United States |
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